molecular formula C15H9BrN2O4 B1376237 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione CAS No. 1239879-90-3

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione

Cat. No.: B1376237
CAS No.: 1239879-90-3
M. Wt: 361.15 g/mol
InChI Key: ZQWSCQJHHCOQCV-UHFFFAOYSA-N
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Description

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with substituents at positions 2, 5, and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the benzyl, bromo, and nitro groups . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can yield various substituted isoindoline-1,3-dione derivatives .

Scientific Research Applications

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of materials such as dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione include other isoindoline-1,3-dione derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione is a member of the isoindoline-1,3-dione family, characterized by its unique structural features which include a benzyl group, a bromine atom, and a nitro group. These structural components significantly influence its biological activity and potential therapeutic applications. This article synthesizes findings from various studies to present a comprehensive overview of the biological activities associated with this compound.

The molecular formula of this compound is C15H12BrN2O4C_{15}H_{12}BrN_{2}O_{4} with a molecular weight of approximately 361.15 g/mol. The presence of halogen (bromine) and nitro groups enhances its reactivity and biological potential.

Target Interactions

The compound has been shown to interact with various biological targets, particularly dopamine receptors. Isoindoline derivatives modulate the dopamine receptor D3, which is implicated in several neuropsychiatric disorders.

Biochemical Pathways

Research indicates that this compound influences multiple biochemical pathways. It has been linked to the modulation of oxidative stress responses by affecting key signaling molecules involved in cellular metabolism.

Biological Activities

Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : The compound has demonstrated significant growth inhibition in various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells. For instance, one study reported an IC50 value of 7.17 µM against MCF-7 cells .
  • Mechanistic Insights : The compound's mechanism involves the inhibition of angiogenesis and modulation of vascular endothelial growth factor receptor 2 (VEGFR-2), with an IC50 value noted at 435 nM .

Oxidative Stress Modulation
The compound has been shown to upregulate antioxidant enzymes, providing protective effects against oxidative damage. This activity suggests its potential use in conditions characterized by oxidative stress.

Study 1: Anticancer Activity Assessment

In a recent study, derivatives based on the isoindoline scaffold were synthesized and evaluated for their anticancer properties. The study found that compounds similar to this compound exhibited varying degrees of cytotoxicity against cancer cell lines. Notably, derivatives with para-substituted groups showed enhanced activity compared to their unsubstituted counterparts .

Study 2: Interaction with Enzymes

Another investigation focused on the interaction between this compound and specific oxidoreductases. The compound was found to inhibit these enzymes by binding to their active sites, impacting cellular redox states and metabolic processes.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-Benzyl-5-nitroisoindoline-1,3-dione Lacks bromine; retains nitro groupPotentially lower reactivity due to absence of halogen
5-Bromoisoindoline-1,3-dione Lacks benzyl group; contains only bromineFocused on simpler isoindoline structure
6-Nitroisoindoline-1,3-dione Lacks both benzyl and bromine groupsMore basic structure; serves as a precursor
2-Methyl-5-bromoisoindoline-1,3-dione Methyl group instead of benzylAlters steric hindrance and electronic properties

Properties

IUPAC Name

2-benzyl-5-bromo-6-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O4/c16-12-6-10-11(7-13(12)18(21)22)15(20)17(14(10)19)8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWSCQJHHCOQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3C2=O)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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